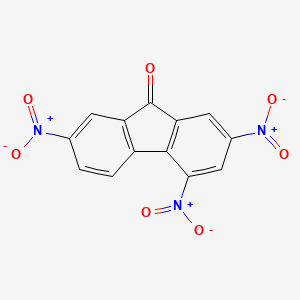
2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol
描述
Beta-D-Glucopyranoside, methyl: is a glycoside compound where a glucose molecule is bonded to a methanol molecule through a glycosidic bond. It is commonly found in various plants and is used in a variety of scientific and industrial applications. This compound is known for its role in carbohydrate chemistry and its utility as a substrate in enzymatic reactions.
准备方法
Synthetic Routes and Reaction Conditions
Chemical Synthesis: Beta-D-Glucopyranoside, methyl can be synthesized by reacting glucose with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the glycosidic bond.
Enzymatic Synthesis: Enzymes such as glycosyltransferases can catalyze the transfer of a glucose moiety from a donor molecule to methanol, forming 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol under mild conditions.
Industrial Production Methods
Fermentation: Certain microorganisms can produce this compound through fermentation processes. The microorganisms are cultured in a medium containing glucose and methanol, and the compound is extracted and purified from the fermentation broth.
Chemical Catalysis: Industrial production often involves the use of chemical catalysts to accelerate the reaction between glucose and methanol, allowing for large-scale production of the compound.
化学反应分析
Types of Reactions
Hydrolysis: Beta-D-Glucopyranoside, methyl can undergo hydrolysis in the presence of acids or enzymes, breaking down into glucose and methanol.
Oxidation: The compound can be oxidized to form various derivatives, depending on the conditions and reagents used.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Acid Catalysts: Hydrochloric acid or sulfuric acid are commonly used for hydrolysis reactions.
Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Enzymes: Glycosidases and glycosyltransferases are used for enzymatic reactions involving 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol.
Major Products
Glucose and Methanol: Products of hydrolysis.
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.
Substituted Glycosides: Products of substitution reactions.
科学研究应用
Chemistry
Substrate for Enzymatic Studies: Beta-D-Glucopyranoside, methyl is used as a substrate to study the activity and specificity of glycosidases and glycosyltransferases.
Carbohydrate Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage.
Biology
Metabolic Studies: The compound is used to investigate metabolic pathways involving glycosides in plants and microorganisms.
Cellular Transport: It is used to study the transport mechanisms of glycosides across cell membranes.
Medicine
Drug Development: Beta-D-Glucopyranoside, methyl is used in the development of glycoside-based drugs and prodrugs.
Diagnostic Tools: It is used in assays to detect and quantify glycosidase activity in biological samples.
Industry
Food Industry: The compound is used as a flavor enhancer and sweetener in food products.
Cosmetics: It is used in cosmetic formulations for its moisturizing properties.
作用机制
Enzymatic Hydrolysis: : Beta-D-Glucopyranoside, methyl is hydrolyzed by glycosidases, which cleave the glycosidic bond to release glucose and methanol. The enzyme binds to the glycoside and catalyzes the hydrolysis reaction through a series of steps involving the formation of an enzyme-substrate complex, transition state, and product release.
Molecular Targets and Pathways
Glycosidases: These enzymes specifically target the glycosidic bond in 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol.
Metabolic Pathways: The compound is involved in metabolic pathways related to carbohydrate metabolism and energy production.
相似化合物的比较
Similar Compounds
Alpha-D-Glucopyranoside, methyl: Similar structure but with an alpha glycosidic bond.
Beta-D-Galactopyranoside, methyl: Similar structure but with a galactose moiety instead of glucose.
Beta-D-Glucopyranoside, ethyl: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Beta-D-Glucopyranoside, methyl: has a specific beta glycosidic bond, which affects its reactivity and interaction with enzymes compared to its alpha counterpart.
The presence of a methyl group: makes it more hydrophobic compared to other glycosides with larger alkyl groups, influencing its solubility and applications in different fields.
属性
IUPAC Name |
2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859172 | |
| Record name | Methyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709-50-2, 97-30-3, 1824-94-8, 3396-99-4, 617-04-9, 688007-20-7 | |
| Record name | .beta.-Methylglucoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-Methylglucoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-Methylglucoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl galactoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-Methyl-D-galactoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl D-mannopyranoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .beta.-D-Glucopyranoside, methyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















